3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine
Description
3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,3,4-oxadiazole moiety substituted with a tert-butyl group.
Properties
IUPAC Name |
2-tert-butyl-5-piperidin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-5-4-6-12-7-8/h8,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPXURUBRYITSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of a suitable precursor. One common method is the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The oxadiazole ring is known for its diverse biological activities, making compounds containing this moiety of significant interest in drug development. Research indicates that 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine has shown promise in several therapeutic areas:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties by modulating neurotransmitter systems involved in seizure activity. This effect is likely due to its interaction with GABA receptors and other neurotransmitter pathways.
- Antidepressant Potential : The compound has been explored for its antidepressant effects, attributed to its ability to influence serotonin receptors and inhibit enzymes linked to neuroinflammation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in various studies. Specifically:
- Acetylcholinesterase Inhibition : Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Some derivatives of oxadiazole have shown strong inhibitory effects against urease, which is relevant in managing conditions like urinary tract infections and kidney stones .
Neuropharmacology
The modulation of neurotransmitter systems highlights the compound's potential in neuropharmacology. Research indicates that it may interact with serotonin receptors (5-HT receptors), which are crucial targets for antidepressants and antipsychotics . The ability to influence these pathways positions this compound as a candidate for further exploration in mood disorders and schizophrenia treatment.
Structure-Activity Relationship Studies
The unique structure of this compound allows for comparative analysis with other oxadiazole-containing compounds. Researchers have conducted structure-activity relationship (SAR) studies to understand how variations in substituents affect biological activity:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine | Thiophene substitution | Different pharmacological profile |
| 3-(5-Aralkyl-1,3,4-oxadiazol-2-yl)piperidine | Varying aralkyl substituents | Enhanced lipophilicity |
| 1-(tert-butoxycarbonyl)-piperidine derivatives | Different functionalization | Distinct biological activities |
These comparisons provide insights into how modifications can lead to enhanced therapeutic effects or reduced side effects .
Mechanism of Action
The mechanism of action of 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Isomers and Regioisomers
4-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine
- Structural Difference : The oxadiazole group is attached at the piperidine’s 4-position instead of the 3-position.
- For instance, the 4-substituted isomer may exhibit different receptor selectivity compared to the 3-substituted variant .
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- Structural Difference : Contains a 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole) with a phenyl substituent.
- Implications: Oxadiazole Isomerism: The 1,2,4-oxadiazole scaffold has distinct electronic properties due to nitrogen atom positioning, influencing hydrogen bonding and dipole interactions .
Functional Analogues with Varied Substituents
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride
- Substituent : Cyclopropyl group replaces tert-butyl.
- Implications :
3-(5-Nitrobenzooxazol-2-ylsulfanyl)piperidine-1-carboxylic Acid tert-Butyl Ester
- Substituent : Nitrobenzooxazol-sulfanyl group.
- Implications :
Pharmacological and Physicochemical Properties
The table below summarizes key differences:
Biological Activity
3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound characterized by the presence of a piperidine ring substituted with a 1,3,4-oxadiazole ring. The addition of a tert-butyl group enhances its lipophilicity and stability, making it an intriguing candidate for various biological and chemical applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
IUPAC Name: 2-tert-butyl-5-piperidin-3-yl-1,3,4-oxadiazole
Molecular Formula: C₁₁H₁₉N₃O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can serve as a bioisostere for amides and esters, enhancing the compound's stability and binding affinity to biological targets. The piperidine moiety allows for interactions with different receptors and enzymes, modulating their activity and leading to observed biological effects.
Antimicrobial Properties
Research has indicated that derivatives of the oxadiazole ring exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| 3a | Active against Mycobacterium tuberculosis | |
| 8a | Inhibitory effects on Mycobacterium bovis BCG | |
| 17a | Strong activity against Staphylococcus aureus |
These studies suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.
Antitumor Activity
The potential antitumor effects of oxadiazole derivatives have been extensively studied. For example:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 pathway |
| 16b | PANC-1 | 2.41 | Cytotoxic effects observed |
These findings indicate that compounds related to this compound may also exhibit significant antitumor activity.
Case Studies
Several case studies highlight the biological efficacy of oxadiazole derivatives:
- Antimycobacterial Activity : A study demonstrated that certain oxadiazole derivatives were effective against monoresistant strains of Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .
- Cytotoxicity in Cancer Models : Another research project revealed that specific derivatives induced apoptosis in cancer cell lines such as MCF-7 and U-937 through modulation of apoptotic pathways .
Q & A
Q. What are the common synthetic routes for preparing 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazides or coupling reagents to form the 1,3,4-oxadiazole ring. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., POCl₃) under controlled temperatures (80–100°C) to form the oxadiazole core .
- Piperidine Functionalization : Coupling via Buchwald-Hartwig amination or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(OAc)₂ .
- Critical Conditions : Maintain pH stability during cyclization (pH 6.5–7.0) and use N-methylpiperidine as a base to minimize racemization .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the structural conformation of this compound using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Determines bond lengths, angles, and ring puckering (e.g., chair conformation of piperidine with Q₂ = 0.6191 Å) . Compare with literature values for validation .
- Spectroscopy :
Q. What are the recommended storage conditions and solubility profiles for piperidine-oxadiazole derivatives to ensure compound stability during experimental workflows?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (Ar) to prevent oxidation .
- Solubility :
- Stability Testing : Monitor via TLC or HPLC every 6 months; discard if degradation exceeds 5% .
Advanced Research Questions
Q. How can computational methods such as DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for reactivity prediction .
- Key Parameters : Optimize geometry at B3LYP/6-31G(d) level; compare experimental vs. computed bond lengths (e.g., C–N: 1.34 Å vs. 1.33 Å) .
- Applications : Predict regioselectivity in electrophilic substitutions (e.g., tert-butyl group directs attack to oxadiazole C2) .
Q. What strategies are effective in resolving contradictions in bioactivity data observed across different studies for piperidine-oxadiazole hybrids?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls .
- Data Normalization : Express activity as % inhibition relative to reference compounds (e.g., IC₅₀ values with 95% confidence intervals) .
- Meta-Analysis : Use software like RevMan to pool data from independent studies, adjusting for variables (e.g., solvent polarity, incubation time) .
Q. How does the introduction of a tert-butyl group at the 5-position of the 1,3,4-oxadiazole ring influence steric and electronic interactions in related compounds?
Methodological Answer:
- Steric Effects : The tert-butyl group increases dihedral angles (e.g., 335.12° in piperidine ring puckering) and reduces rotational freedom, impacting ligand-receptor binding .
- Electronic Effects : Electron-donating tert-butyl group stabilizes oxadiazole ring via inductive effects, lowering LUMO energy (-2.1 eV) and enhancing nucleophilic reactivity .
Q. What methodological approaches are employed to establish structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with cyclopropyl) and test bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., oxadiazole as hydrogen bond acceptor) .
- 3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data to correlate steric/electronic features with activity .
Q. In the context of optimizing synthetic routes, how can researchers mitigate racemization and byproduct formation during the cyclization steps of oxadiazole formation?
Methodological Answer:
- Racemization Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or low-temperature conditions (-20°C) .
- Byproduct Reduction :
- Monitoring : In-situ FTIR to track intermediate formation and adjust reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
